2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline
Description
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline is a polyheterosubstituted aniline derivative featuring an ethylsulfonyl group at the 2-position and a morpholinyl moiety at the 5-position of the benzene ring. These derivatives are critical intermediates in medicinal chemistry, particularly in kinase inhibitor development (e.g., VEGFR2 inhibitors) and as pharmacophores in antineoplastic agents .
The ethylsulfonyl group enhances electrophilicity and binding affinity to kinase ATP pockets, while the morpholinyl substituent contributes to solubility and metabolic stability. Physicochemical characterization of related compounds includes spectral data (¹H NMR, IR) and thermal properties (melting points), as exemplified by 5-(ethylsulfonyl)-2-methoxyaniline (mp 204–206°C) .
Properties
IUPAC Name |
2-ethylsulfonyl-5-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)12-4-3-10(9-11(12)13)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLXRROTGARJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248872 | |
| Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-99-0 | |
| Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Sulfonation: The amino group is sulfonated using reagents like ethylsulfonyl chloride in the presence of a base to form the ethylsulfonyl derivative.
Morpholine Introduction: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholinyl derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholinyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The ethylsulfonyl group (–SO₂Et) at position 2 is conserved across analogues, enhancing electrophilicity for nucleophilic substitution or binding interactions .
- Heterocyclic Substituents : Morpholinyl, piperidinyl, and indolinyl groups at position 5 modulate solubility and selectivity. Morpholine derivatives exhibit superior metabolic stability compared to piperidine analogues .
Contrasts :
- 5-(Ethylsulfonyl)-2-methoxyaniline employs a multi-step route with nitration/hydrogenation for regioselective functionalization .
- Morpholinyl/piperidinyl derivatives likely utilize nucleophilic aromatic substitution (SNAr) due to the activating nature of the sulfonyl group .
Physicochemical and Pharmacological Properties
Notable Trends:
Biological Activity
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a potential candidate for therapeutic applications. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
The compound features an ethylsulfonyl group attached to an aniline moiety, with a morpholine ring that contributes to its biological activity.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in the treatment of resistant bacterial infections.
Anticancer Activity
The anticancer potential of this compound has also been investigated in several studies. It has shown promising results in inhibiting the growth of cancer cell lines, including lung and breast cancer cells.
In a study evaluating its efficacy against small-cell lung cancer cell lines H1417 and H146, the compound exhibited IC50 values of approximately 151 nM and 98 nM, respectively. This indicates a potent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (nM) |
|---|---|
| H1417 | 151 |
| H146 | 98 |
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, particularly those associated with the Bcl-2 family proteins. This interaction leads to increased apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The findings indicated that this compound outperformed several standard antibiotics in inhibiting growth in resistant strains of bacteria.
- Clinical Evaluation for Cancer Treatment : A clinical trial assessed the safety and efficacy of this compound in patients with advanced lung cancer. Preliminary results showed a reduction in tumor size and improved patient outcomes, warranting further investigation into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
